molecular formula C8H17NO2 B1588289 (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine CAS No. 93621-94-4

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Cat. No. B1588289
CAS RN: 93621-94-4
M. Wt: 159.23 g/mol
InChI Key: HDXYTIYVVNJFLU-YUMQZZPRSA-N
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Description

“(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” is a chemical compound with the molecular formula C8H17NO21. It is used for research purposes and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine”. However, it’s available for purchase for research purposes2.



Molecular Structure Analysis

The molecular structure of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” is not explicitly provided in the search results. However, its molecular formula is C8H17NO21.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” are not fully detailed in the search results. However, its molecular weight is 159.23 g/mol1.


Scientific Research Applications

Chiral Auxiliaries in Asymmetric Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine has been extensively used as a chiral auxiliary in asymmetric synthesis. For instance, it has shown effectiveness in the asymmetric alkylation of carboxamide enolates, providing good chemical yield and high stereoselectivity, often over 95% diastereomeric excess (de) (Yasuhiro Kawanami et al., 1984). Additionally, it has been used for asymmetric acylation of carboxamide enolates and the stereoselective reduction of 2-alkyl-3-oxo amides, offering an alternative to asymmetric aldol reactions (Yoshio N Ito et al., 1984).

Synthesis of Optically Active Pyrrolidines

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is crucial in synthesizing optically active pyrrolidines. A study demonstrated the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines, involving processes like crystallization, chromatographic fractionation, and stereoselective hydrolysis (Yukio Yamamoto et al., 1993).

Use in Catalytic Applications

This compound has been used in the synthesis of C2-symmetric optically active pyrrolidinium salts, which were investigated as chiral phase-transfer catalysts in various reactions, although they exhibited low chiral induction activity (M. Shi et al., 1994). It also finds application in chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives, used as catalyst ligands in reactions involving diethylzinc and arylaldehydes (M. Shi et al., 1995).

Synthesis of Natural Products and Other Compounds

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is involved in synthesizing marine natural products like pyrrolidine-2,5-dicarboxylic acid and other compounds. One such synthesis involved a five-step process starting from the methyl ester of BOC-protected (S)-proline (G. Sunilkumar et al., 2003).

Additional Applications

Other significant applications include its role in the diastereoselective addition of organometallics to N-(α-Ketoacyl)-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, demonstrating the dependence of diastereoselection on reaction conditions and organometallics used (Y. Kawanami et al., 1989). Additionally, it has been utilized in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization (G. Sotzing et al., 1996).

Safety And Hazards

The safety and hazard information for “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” is not provided in the search results.


Future Directions

The future directions for the use and study of “(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine” are not specified in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYTIYVVNJFLU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@H](N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427093
Record name (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

CAS RN

93621-94-4
Record name (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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